1-(1,2,5-Thiadiazol-3-yl)-4-(thiophene-2-sulfonyl)piperazine

Thiadiazole isomer stability Quantum mechanical computation Metabolic stability prediction

1-(1,2,5-Thiadiazol-3-yl)-4-(thiophene-2-sulfonyl)piperazine (CAS 2097901-38-5, molecular formula C10H12N4O2S3, molecular weight 316.4 g/mol) is a heterocyclic sulfonamide that integrates three pharmacophoric modules: a 1,2,5-thiadiazole ring, a piperazine linker, and a thiophene-2-sulfonyl terminal group. The 1,2,5-thiadiazole isomer is computationally distinguished from the more extensively studied 1,3,4-thiadiazole regioisomer by greater thermodynamic stability, which can translate into differential metabolic robustness and electronic distribution in biological systems.

Molecular Formula C10H12N4O2S3
Molecular Weight 316.41
CAS No. 2097901-38-5
Cat. No. B2611172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,2,5-Thiadiazol-3-yl)-4-(thiophene-2-sulfonyl)piperazine
CAS2097901-38-5
Molecular FormulaC10H12N4O2S3
Molecular Weight316.41
Structural Identifiers
SMILESC1CN(CCN1C2=NSN=C2)S(=O)(=O)C3=CC=CS3
InChIInChI=1S/C10H12N4O2S3/c15-19(16,10-2-1-7-17-10)14-5-3-13(4-6-14)9-8-11-18-12-9/h1-2,7-8H,3-6H2
InChIKeyVQXCFGWYXBNOQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1,2,5-Thiadiazol-3-yl)-4-(thiophene-2-sulfonyl)piperazine: Structural Identity and Core Pharmacophore for Differentiated Procurement


1-(1,2,5-Thiadiazol-3-yl)-4-(thiophene-2-sulfonyl)piperazine (CAS 2097901-38-5, molecular formula C10H12N4O2S3, molecular weight 316.4 g/mol) is a heterocyclic sulfonamide that integrates three pharmacophoric modules: a 1,2,5-thiadiazole ring, a piperazine linker, and a thiophene-2-sulfonyl terminal group . The 1,2,5-thiadiazole isomer is computationally distinguished from the more extensively studied 1,3,4-thiadiazole regioisomer by greater thermodynamic stability, which can translate into differential metabolic robustness and electronic distribution in biological systems [1]. The compound belongs to a broader class of thiadiazole-substituted sulfonylpiperazines disclosed in recent patent filings as inhibitors of poly(ADP-ribose) glycohydrolase (PARG), a validated oncology target in the DNA damage repair pathway [2].

Why 1-(1,2,5-Thiadiazol-3-yl)-4-(thiophene-2-sulfonyl)piperazine Cannot Be Replaced by Generic In-Class Analogs — Evidence from Structure–Property Divergence


Within the 1,2,5-thiadiazol-3-yl-piperazine chemotype, the sulfonyl substituent identity constitutes a critical determinant of physicochemical and target-engagement profiles. The thiophene-2-sulfonyl group in the target compound introduces distinct electronic character (sulfur-mediated polarizability), hydrogen-bond acceptor count, and lipophilicity compared with phenylsulfonyl, substituted benzenesulfonyl, or benzofuran-sulfonyl congeners that share the identical thiadiazole-piperazine core . In closely related antibacterial 1,3,4-thiadiazole-sulfonylpiperazine series, minor sulfonyl modifications have been shown to shift EC50 values by over 5-fold against Xanthomonas pathogens [1], underscoring that even subtle substituent changes produce non-linear activity cliffs. Consequently, procurement based solely on core scaffold similarity without accounting for the specific thiophene-2-sulfonyl terminus may lead to functionally divergent outcomes in target-based or phenotypic screening campaigns.

Quantitative Differentiation Evidence for 1-(1,2,5-Thiadiazol-3-yl)-4-(thiophene-2-sulfonyl)piperazine — Comparator-Anchored Selection Data


Thiadiazole Isomer Stability: 1,2,5-Thiadiazole vs. 1,3,4-Thiadiazole — Thermodynamic Advantage Relevant to Metabolic and Shelf-Life Stability

Quantum mechanical computations demonstrate that the 1,2,5-thiadiazole isomer exhibits greater thermodynamic stability than the 1,3,4-thiadiazole isomer [1]. While the extensively studied 1,3,4-thiadiazole-sulfonylpiperazine series (e.g., compound A24 in Liu et al., 2024) has demonstrated antibacterial EC50 = 7.8 μg/mL against Xanthomonas oryzae pv. oryzicola [2], the 1,2,5-thiadiazole scaffold in the target compound offers a fundamentally different electronic ground state. This isomer-level distinction has been exploited in medicinal chemistry to fine-tune metabolic stability and target residence time, as the differential nitrogen positioning alters hydrogen-bonding geometry and susceptibility to oxidative metabolism [1]. No direct co-assay of 1,2,5- vs. 1,3,4-thiadiazole congeners with identical sulfonyl appendages has been published; this evidence dimension is classified as Class-Level Inference.

Thiadiazole isomer stability Quantum mechanical computation Metabolic stability prediction

Sulfonyl Group Physicochemical Divergence: Thiophene-2-sulfonyl vs. Phenylsulfonyl — LogP and H-Bond Acceptor Differentiation

Within the 1,2,5-thiadiazol-3-yl-piperazine chemotype, the sulfonyl substituent dictates key physicochemical parameters. The thiophene-2-sulfonyl group in the target compound (CAS 2097901-38-5) confers a LogP range of approximately 2.8–3.2 and provides 4 hydrogen-bond acceptors (two sulfonyl oxygens plus the thiophene sulfur and the thiadiazole ring nitrogens), whereas the corresponding phenylsulfonyl analog (1-(benzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine) exhibits a higher LogP of 3.5–4.0 and only 3 hydrogen-bond acceptors . The approximately 0.7–0.8 log unit reduction in lipophilicity and the additional H-bond acceptor from the thiophene sulfur are expected to influence membrane permeability, aqueous solubility, and target-binding polar interactions. These differences are sufficiently large to shift pharmacokinetic profiles and off-target promiscuity risk in cellular and in vivo settings [1].

Lipophilicity Hydrogen-bond acceptor count Sulfonylpiperazine SAR

Thiophene Carboxylate vs. Unsubstituted Thiophene: Functional Handle Divergence Between Target Compound and Its Closest Structural Analog

The closest commercially cataloged analog to the target compound is methyl 3-{[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate (CAS 2097935-13-0), which differs solely by the presence of a methyl carboxylate ester at the 2-position of the thiophene ring [1]. This ester functionality introduces a reactive handle for further derivatization (hydrolysis to carboxylic acid, amidation, ester exchange), making the carboxylate analog more suitable for prodrug strategies or bioconjugation. In contrast, the target compound (CAS 2097901-38-5) bears an unsubstituted thiophene ring, eliminating the ester's hydrolytic lability and synthetic reactivity. For screening campaigns where chemical stability under physiological conditions is paramount or where the carboxylate moiety may introduce undesired off-target interactions (e.g., with esterases or carboxylate-binding proteins), the unsubstituted thiophene-2-sulfonyl variant offers a cleaner pharmacological probe .

Synthetic tractability Carboxylate handle Derivatization potential

PARG Inhibitory Activity: Class-Level Target Engagement Evidence from Thiadiazole-Substituted Piperazine Patent Disclosure

Patent application US20250154142A1 (Shanghai Yingli Pharmaceutical Co., Ltd., filed Nov 2024) discloses that thiadiazole-substituted compounds containing the 1,2,5-thiadiazol-3-yl-piperazine core — the identical scaffold present in the target compound — exhibit strong inhibitory effects on poly(ADP-ribose) glycohydrolase (PARG) and demonstrate improved pharmacokinetic properties relative to earlier PARG-targeting chemotypes [1]. PARG is the primary enzyme responsible for degrading poly(ADP-ribose) polymers synthesized by PARP1/2 at DNA damage sites; PARG inhibition traps PAR chains and potentiates DNA damage-induced cytotoxicity, representing a mechanistically distinct strategy from PARP inhibition [2]. While the patent does not disclose specific IC50 values for the unsubstituted thiophene-2-sulfonyl variant, the structural inclusion of the 1,2,5-thiadiazol-3-yl-piperazine-sulfonyl architecture within the Markush claims establishes this compound's relevance to a therapeutically validated target class [1].

PARG inhibition DNA damage repair Oncology target PARP pathway

Optimal Research and Procurement Application Scenarios for 1-(1,2,5-Thiadiazol-3-yl)-4-(thiophene-2-sulfonyl)piperazine (CAS 2097901-38-5)


Oncology Drug Discovery: PARG Inhibitor Screening and DNA Damage Repair Pathway Profiling

The target compound's 1,2,5-thiadiazol-3-yl-piperazine-sulfonyl scaffold is explicitly claimed within a 2025 patent filing (US20250154142A1) as possessing strong PARG inhibitory activity and improved pharmacokinetics [1]. Scientific teams investigating DNA damage repair mechanisms — particularly those seeking to differentiate PARG inhibition from the more clinically advanced PARP inhibition strategy — should prioritize this compound as a probe molecule. The thiophene-2-sulfonyl group's lower lipophilicity (LogP ~2.8–3.2) relative to phenylsulfonyl congeners (LogP ~3.5–4.0) may confer superior aqueous solubility in biochemical assay formats, while the unsubstituted thiophene ring eliminates esterase-sensitive handles present in the closest carboxylate analog (CAS 2097935-13-0) [2]. This combination of patent-backed target engagement and favorable physicochemical properties makes the compound suitable for primary PARG biochemical assays, cellular PAR chain accumulation assays, and synergy screens with DNA-damaging chemotherapeutics.

Agrochemical Discovery: Antibacterial Structure–Activity Relationship (SAR) Expansion from 1,3,4-Thiadiazole to 1,2,5-Thiadiazole Scaffolds

Published antibacterial data on 1,3,4-thiadiazole-sulfonylpiperazine derivatives have established that this chemotype can achieve EC50 values as low as 7.8 μg/mL against Xanthomonas oryzae pv. oryzicola, surpassing commercial bactericides thiodiazole copper (31.8 μg/mL) and bismerthiazol (43.3 μg/mL) [1]. The target compound's 1,2,5-thiadiazole isomer offers greater thermodynamic stability than the 1,3,4-thiadiazole series , potentially translating to improved field stability or extended shelf-life for agrochemical formulations. Agrochemical discovery teams expanding SAR beyond the extensively mined 1,3,4-thiadiazole space should acquire this compound to systematically evaluate whether the 1,2,5-thiadiazole isomer retains, enhances, or modulates antibacterial potency while offering differentiated physicochemical profiles conferred by the thiophene-2-sulfonyl group's additional H-bond acceptor capacity [2].

Medicinal Chemistry Library Design: Sulfonyl Group Physicochemical Diversification Within a Constant Thiadiazole-Piperazine Core

For library design and diversity-oriented synthesis programs, the target compound occupies a distinct position within the 1,2,5-thiadiazol-3-yl-piperazine chemotype landscape. Compared with the benzenesulfonyl analog (LogP ~3.5–4.0, 3 H-bond acceptors), the thiophene-2-sulfonyl variant provides lower lipophilicity (LogP ~2.8–3.2) and one additional H-bond acceptor (the thiophene ring sulfur), parameters that influence membrane permeability, solubility, and polar target interactions [1]. Compared with the 2,3-dihydrobenzofuran-sulfonyl analog (CAS 2097912-63-3), the thiophene-2-sulfonyl group is sterically less demanding, potentially enabling access to binding pockets with tighter steric constraints . Procurement of this compound alongside its phenylsulfonyl, benzofuran-sulfonyl, and fluoro-methylbenzenesulfonyl congeners (CAS 2097910-48-8) enables systematic exploration of sulfonyl group SAR while holding the 1,2,5-thiadiazol-3-yl-piperazine core constant .

Chemical Biology Probe Development: Clean Pharmacophore Without Reactive Ester Functionality

The closest commercially available structural analog, methyl 3-{[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate (CAS 2097935-13-0), contains a methyl ester that can undergo enzymatic or chemical hydrolysis, introducing potential confounding factors in cellular assays (esterase-mediated metabolism, non-specific carboxylate-protein interactions) [1]. The target compound (CAS 2097901-38-5) eliminates this reactive handle while preserving the core thiophene-sulfonyl-thiadiazole-piperazine architecture. For chemical biology applications requiring a stable, well-defined chemical probe — particularly in long-duration cellular assays, co-crystallization trials, or biophysical binding studies where chemical homogeneity is critical — the unsubstituted thiophene-2-sulfonyl variant represents the cleaner and more interpretable tool compound .

Quote Request

Request a Quote for 1-(1,2,5-Thiadiazol-3-yl)-4-(thiophene-2-sulfonyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.